molecular formula C21H22ClN3OS B5869087 2-(2-CHLOROPHENYL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

2-(2-CHLOROPHENYL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Cat. No.: B5869087
M. Wt: 399.9 g/mol
InChI Key: HBZAPJRWKDDHDV-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxyphenyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole ring.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate electrophilic intermediate.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction, where a suitable methoxy donor reacts with the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of the corresponding phenyl derivative.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the chlorophenyl group or electrophilic substitution at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-CHLOROPHENYL)-4-{[4-(2-HYDROXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
  • **2-(2-CHLOROPHENYL)-4-{[4-(2-ETHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
  • **2-(2-CHLOROPHENYL)-4-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE

Uniqueness

The uniqueness of 2-(2-CHLOROPHENYL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to similar compounds. The presence of the methoxy group, in particular, may influence its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-(2-chlorophenyl)-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c1-26-20-9-5-4-8-19(20)25-12-10-24(11-13-25)14-16-15-27-21(23-16)17-6-2-3-7-18(17)22/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZAPJRWKDDHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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